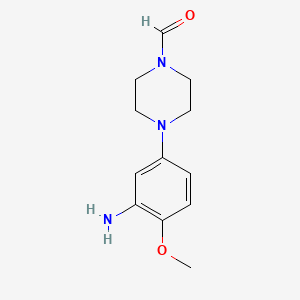

4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde is a chemical entity that can be inferred to have relevance in the field of medicinal chemistry, particularly as a potential intermediate or structural motif in the synthesis of pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural features such as the piperazine ring and the presence of an amino and methoxy group on the phenyl ring are common in the discussed compounds, suggesting potential similarities in chemical behavior and biological activity.

Synthesis Analysis

The synthesis of compounds related to this compound is not explicitly detailed in the provided papers. However, the synthesis of structurally related compounds, such as 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, involves the introduction of a piperazine moiety to a pyrimidine ring, which is then further functionalized . This suggests that the synthesis of the compound may involve similar strategies, such as the formation of a piperazine ring followed by the introduction of an amino and a methoxy group on the phenyl ring, and the attachment of the aldehyde functional group.

Molecular Structure Analysis

The molecular structure of compounds with piperazine as a core structure has been analyzed in the context of their biological activity. For instance, the piperazine ring in the title compound of paper adopts a chair conformation, which is a common and stable conformation for piperazine rings. The dihedral angles between the connected rings can influence the overall molecular conformation and, consequently, the biological activity. Although the exact molecular structure of this compound is not provided, it can be postulated that the piperazine ring would adopt a similar chair conformation, and the orientation of the amino and methoxy groups would be important for its biological function.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the reactivity of similar compounds. Piperazine rings are known to participate in various chemical reactions, often acting as a linker or scaffold. The amino group is a reactive functional group that can engage in the formation of amides, Schiff bases, and other condensation products. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, making it a versatile functional group for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on the properties of structurally related compounds. Piperazine derivatives often exhibit solid-state properties that allow for the formation of hydrogen bonds and other non-covalent interactions, which can be crucial for their crystalline packing and stability . The presence of an amino group can contribute to the compound's solubility in water and its ability to form salts, while the methoxy group can influence its lipophilicity. The aldehyde group can contribute to the compound's reactivity and its potential to form hydrates or hemiacetals in the presence of water.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research has shown the potential of derivatives of 4-(3-Amino-4-methoxyphenyl)piperazine-1-carbaldehyde in antimicrobial applications. For instance, Bektaş et al. (2007) synthesized derivatives such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and found some to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Fluorescent Ligands for Receptors

Lacivita et al. (2009) synthesized a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties. These compounds displayed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, making them useful in receptor visualization studies (Lacivita et al., 2009).

Bacterial Persister Eradication

Kim et al. (2011) demonstrated the use of a chemical compound, related to the this compound structure, to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This research provides a novel approach to targeting antibiotic-resistant bacteria (Kim et al., 2011).

Synthesis of Antifungal and Antimycobacterial Agents

Jallapally et al. (2014) designed 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, demonstrating potent antitubercular agents with low toxicity profiles. These compounds, related to this compound, show potential in developing new treatments for tuberculosis (Jallapally et al., 2014).

Enzyme Inhibition Studies

Mermer et al. (2018) explored 1,2,4-Triazole derivatives containing a piperazine nucleus for their biological potentials, including enzyme inhibitory activities. These compounds showed promising results in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities (Mermer et al., 2018).

Synthesis of Novel Piperazine Derivatives

Qi-don (2015) synthesized novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through acylation reaction, further emphasizing the versatility of this chemical structure in creating a variety of potentially useful compounds (Qi-don, 2015).

Dopamine Receptor Binding

Heidler et al. (2005) utilized a 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine scaffold for the synthesis of high-affinity dopamine D3 receptor ligands. This research contributes to understanding and potentially treating disorders related to dopamine receptor dysregulation (Heidler et al., 2005).

Mecanismo De Acción

The mode of action of a compound with a piperazine moiety can vary greatly depending on the specific compound and its targets. For example, some piperazine derivatives are used as antipsychotics, interacting with dopamine and serotonin receptors in the brain .

The pharmacokinetics of piperazine derivatives can also vary. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound, including the presence and position of functional groups .

Propiedades

IUPAC Name |

4-(3-amino-4-methoxyphenyl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-12-3-2-10(8-11(12)13)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOMASJHKAXXFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCN(CC2)C=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)